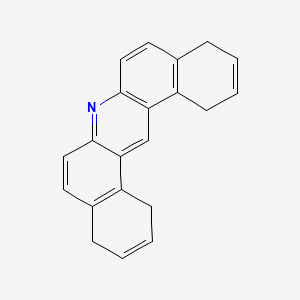
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is a polycyclic aromatic nitrogen heterocyclic compound. It belongs to the class of polycyclic aromatic nitrogen heterocyclic compounds (PANH), which are known for their environmental persistence and potential health hazards . This compound is of significant interest due to its mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with nitrogen-containing reagents to form the acridine ring system . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is less common due to its specific applications and potential health risks. when produced, it is typically synthesized in specialized facilities with stringent safety protocols to handle the hazardous nature of the compound .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted acridines .
Scientific Research Applications
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic nitrogen heterocyclic compounds.
Biology: Its mutagenic and carcinogenic properties make it a subject of study in toxicology and cancer research.
Medicine: Research into its effects on DNA and cellular processes contributes to understanding carcinogenesis.
Industry: It is used as an analytical standard for environmental monitoring and forensic analysis
Mechanism of Action
The mechanism of action of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- involves its interaction with DNA, leading to mutations and potential carcinogenesis. It intercalates into the DNA structure, causing disruptions in the replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the initiation of cancer .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[a,h]acridine
- Dibenzo[a,i]acridine
- Dibenzo[a,l]acridine
- 7-Azadibenz[a,j]anthracene
Uniqueness
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is unique due to its specific structure and the position of nitrogen within the polycyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
105483-69-0 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4(9),6,10,12,15,17(22),19-nonaene |
InChI |
InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-4,9-13H,5-8H2 |
InChI Key |
AQLPCOSAVBRLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C1C=CC3=C2C=C4C5=C(CC=CC5)C=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
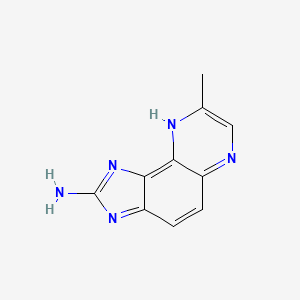
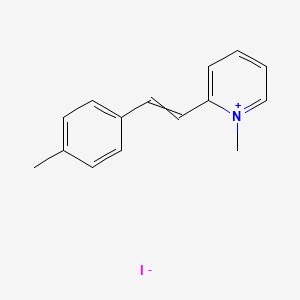
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
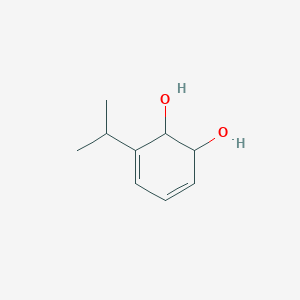

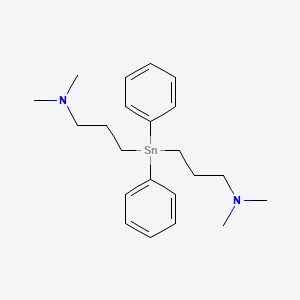
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
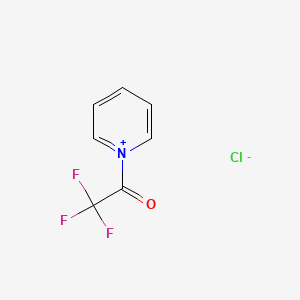
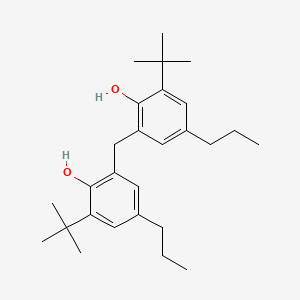
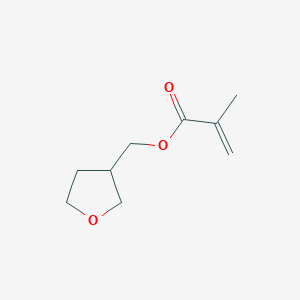
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
